An In-depth Technical Guide to the Biophysical Properties of 25-Fluorocholesterol in Lipid Bilayers
An In-depth Technical Guide to the Biophysical Properties of 25-Fluorocholesterol in Lipid Bilayers
This guide provides a comprehensive technical overview of the biophysical properties of 25-Fluorocholesterol and its interactions within lipid bilayer membranes. It is intended for researchers, scientists, and drug development professionals engaged in membrane biophysics, sterol biochemistry, and the development of novel therapeutic agents. This document delves into the synthesis of 25-Fluorocholesterol, its structural and electronic characteristics, and its profound influence on the physical properties of lipid membranes, including ordering, dynamics, and permeability. Furthermore, it offers detailed experimental protocols for investigating these properties using state-of-the-art biophysical techniques.
Introduction: The Significance of Fluorinated Sterols
Cholesterol is an indispensable component of mammalian cell membranes, critically regulating their fluidity, stability, and permeability.[1][2] The introduction of fluorine atoms into the cholesterol scaffold creates powerful molecular probes and potential therapeutic agents. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can subtly yet significantly alter the biophysical behavior of the parent molecule. 25-Fluorocholesterol, with its fluorine substitution at the terminus of the flexible alkyl tail, presents a particularly interesting case for studying sterol-lipid interactions and their consequences for membrane function. Understanding its behavior is crucial for applications ranging from elucidating the structure of lipid rafts to designing novel drug delivery systems.
Synthesis and Structural Attributes of 25-Fluorocholesterol
The primary route for the synthesis of 25-Fluorocholesterol involves the treatment of its precursor, 25-hydroxycholesterol, with a suitable fluorinating agent such as hydrogen fluoride-pyridine. This straightforward conversion allows for the specific introduction of a fluorine atom at the 25-position of the cholesterol side chain.
The substitution of a hydroxyl group with a fluorine atom at the C25 position has significant implications for the molecule's polarity and intermolecular interactions. While the hydroxyl group can act as both a hydrogen bond donor and acceptor, the fluorine atom is a weak hydrogen bond acceptor and cannot donate a hydrogen bond. This modification reduces the polarity of the tail region, making 25-Fluorocholesterol more hydrophobic compared to 25-hydroxycholesterol, and more electronically similar to native cholesterol in that region.
Impact on Lipid Bilayer Properties: A Comparative Analysis
While direct experimental data on 25-Fluorocholesterol's effects on lipid bilayers is emerging, we can infer its likely behavior by drawing comparisons with cholesterol and considering the known effects of fluorination.
Membrane Ordering and Lipid Packing
Cholesterol is well-known for its condensing effect on fluid-phase phospholipid bilayers, increasing the orientational order of the lipid acyl chains and leading to the formation of the liquid-ordered (l_o) phase.[3][4] This effect is driven by the rigid, planar sterol ring system, which restricts the motion of adjacent lipid chains. Given that the interfacial properties of 25-Fluorocholesterol are remarkably similar to those of cholesterol, it is anticipated that it will also exhibit a significant ordering effect on lipid bilayers. The fluorination at the C25 position, deep within the membrane core, is unlikely to disrupt the ordering influence of the rigid ring structure.
dot```dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for Solid-State NMR analysis of lipid order.
Fluorescence Spectroscopy for Membrane Fluidity and Packing
Fluorescence spectroscopy, using environmentally sensitive probes, offers a dynamic view of the membrane environment.
DPH is a hydrophobic probe that partitions into the acyl chain region of the bilayer. Its rotational motion is sensitive to the local viscosity, or fluidity, of its environment. [5]
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition containing 25-Fluorocholesterol by extrusion.
-
Add a small aliquot of DPH in a suitable solvent (e.g., tetrahydrofuran) to the LUV suspension to a final probe-to-lipid ratio of 1:500.
-
Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to ensure complete probe incorporation.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers.
-
Excite the sample at ~350 nm and measure the emission intensity at ~452 nm with the emission polarizer oriented parallel (I_VV) and perpendicular (I_VH) to the vertically oriented excitation polarizer.
-
Measure the correction factor, G = I_HV / I_HH.
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH). [6]
-
Laurdan is a probe that localizes at the glycerol backbone region of the membrane. Its emission spectrum is sensitive to the degree of water penetration, which correlates with lipid packing. [7][8]
-
Liposome Preparation:
-
Prepare LUVs as described for DPH, incorporating Laurdan at a probe-to-lipid ratio of 1:200.
-
-
GP Measurement:
-
Excite the sample at ~350 nm.
-
Measure the emission intensities at two wavelengths: 440 nm (characteristic of ordered, dehydrated environments) and 490 nm (characteristic of disordered, hydrated environments).
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490). [8]
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the structure, dynamics, and interactions of 25-Fluorocholesterol within a lipid bilayer, complementing experimental data. [9][10]
-
System Setup:
-
Use a molecular modeling suite (e.g., CHARMM-GUI) to build a lipid bilayer system (e.g., POPC) with a specified concentration of 25-Fluorocholesterol.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add ions to neutralize the system and achieve a physiological salt concentration.
-
-
Force Field and Parameters:
-
Employ a well-validated force field for lipids (e.g., CHARMM36 or AMBER Lipid21).
-
Generate or validate parameters for 25-Fluorocholesterol.
-
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Conduct a series of equilibration steps, gradually releasing restraints on different parts of the system (ions, water, lipid headgroups, lipid tails) under NVT and NPT ensembles.
-
Run a production simulation for a sufficient duration (typically hundreds of nanoseconds to microseconds) under the NPT ensemble to collect trajectory data.
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as area per lipid, bilayer thickness, deuterium order parameters, radial distribution functions, and diffusion coefficients.
-
dot
Caption: Workflow for Molecular Dynamics (MD) simulations.
Quantitative Data Summary
The following table summarizes key biophysical parameters for cholesterol in a typical phospholipid bilayer (POPC). These values serve as a benchmark for future experimental and computational studies on 25-Fluorocholesterol.
| Property | Value for Cholesterol in POPC | Expected Trend for 25-Fluorocholesterol | Rationale |
| Area per Lipid (Ų) | Decreases with increasing cholesterol concentration [4] | Similar or slightly greater decrease | Strong condensing effect from the rigid ring system. |
| Bilayer Thickness (nm) | Increases with increasing cholesterol concentration [4] | Similar or slightly greater increase | Enhanced ordering and straightening of lipid acyl chains. |
| Acyl Chain Order Parameter (S_CD) | Increases significantly [11] | Similar or slightly greater increase | Fluorine substitution is unlikely to diminish the ordering effect. |
| DPH Anisotropy (r) | Increases, indicating decreased fluidity [6] | Similar or slightly greater increase | Increased packing and van der Waals interactions. |
| Laurdan GP | Increases, indicating decreased water penetration [12] | Similar or slightly greater increase | Enhanced packing and hydrophobicity of the core. |
| Water Permeability (cm/s) | Decreases by an order of magnitude [13][14] | Similar or greater decrease | Increased hydrophobicity and reduced free volume in the core. |
25-Fluorocholesterol and Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for signaling and protein trafficking. [15]The formation of these domains is critically dependent on the specific interactions between cholesterol and sphingolipids. Given that fluorinated lipids have been shown to form phase-separated microdomains, it is plausible that 25-Fluorocholesterol could also participate in and potentially modulate the formation and stability of lipid rafts. [16]Further investigation is required to determine if the C25 fluorine substitution alters the preferential interaction of the sterol with sphingolipids compared to phospholipids, which would have significant implications for its role in raft-mediated cellular processes.
Conclusion and Future Directions
25-Fluorocholesterol is a valuable tool for probing the intricacies of lipid membrane biophysics. Its structural similarity to cholesterol, combined with the unique electronic properties of fluorine, makes it an excellent candidate for comparative studies. While its biophysical properties are predicted to largely mirror those of cholesterol—namely, to increase membrane order and thickness while decreasing fluidity and permeability—subtle differences arising from the C25 fluorination warrant detailed investigation. The experimental and computational protocols outlined in this guide provide a robust framework for elucidating these properties. Future research should focus on direct, quantitative comparisons between 25-Fluorocholesterol and cholesterol in well-defined model membrane systems and, ultimately, in the more complex environment of cellular membranes. Such studies will not only advance our fundamental understanding of sterol-lipid interactions but also pave the way for the rational design of fluorinated sterols as modulators of membrane function and as components of advanced drug delivery vehicles.
References
-
Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes. PMC. Available from: [Link]
-
Structure and interactive properties of highly fluorinated phospholipid bilayers. PMC. Available from: [Link]
-
Molecular dynamics simulation of fluorination effects on a phospholipid bilayer. The Journal of Chemical Physics. Available from: [Link]
-
Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol. PMC. Available from: [Link]
-
A (2)H NMR study of macroscopically aligned bilayer membranes containing interfacial hydroxyl residues. PMC. Available from: [Link]
-
Cholesterol and POPC segmental order parameters in lipid membranes: solid state (1)H-(13)C NMR and MD simulation studies. PubMed. Available from: [Link]
-
Effect of Fluorine Substitution on the Interaction of Lipophilic Ions with the Plasma Membrane of Mammalian Cells. CORE. Available from: [Link]
-
The interaction of various cholesterol 'ancestors' with lipid membranes: a 2H-NMR study on oriented bilayers. PubMed. Available from: [Link]
-
Influence of membrane cholesterol concentration on the partitioning of compounds 9 (x) and 10 (o) into POPC bilayers. ResearchGate. Available from: [Link]
-
Order parameters of unsaturated phospholipids in membranes and the effect of cholesterol: a H– C solid-state NMR study at natu. Springer. Available from: [Link]
-
Distinct effects of progesterone and cholesterol on lipid membranes: insights from biophysical experiments and molecular dynamics simulations. Frontiers. Available from: [Link]
-
Effect of fluorine substitution on the interaction of lipophilic ions with the plasma membrane of mammalian cells. PMC. Available from: [Link]
-
DPH Probe Method for Liposome-Membrane Fluidity Determination. Springer. Available from: [Link]
-
Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations. MDPI. Available from: [Link]
-
Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol. PMC. Available from: [Link]
-
The Effect of Cholesterol in SOPC Lipid Bilayers at Low Temperatures. MDPI. Available from: [Link]
-
Effect of membrane cholesterol on dynamical properties of solvent molecules. bioRxiv. Available from: [Link]
-
2H,13C-Cholesterol for Dynamics and Structural Studies of Biological Membranes. ACS Omega. Available from: [Link]
-
Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport. ResearchGate. Available from: [Link]
-
Effect of cholesterol on permeability of carbon dioxide across lipid membranes. ResearchGate. Available from: [Link]
-
Structure and dynamics of the aliphatic cholesterol side chain in membranes as studied by 2H NMR spectroscopy and molecular dynamics simulation. RSC Publishing. Available from: [Link]
-
Fluorescence depolarization measurement of liposome. JASCO Global. Available from: [Link]
-
Lateral Distribution of Cholesterol in Dioleoylphosphatidylcholine Lipid Bilayers: Cholesterol-Phospholipid Interactions at High Cholesterol Limit. PMC. Available from: [Link]
-
Solid-state ²H NMR spectroscopy of membrane lipids provides both... ResearchGate. Available from: [Link]
-
Fluorine-Substitution in Cholesteryl Ester Transfer Protein Inhibitors (CETP). CHIMIA. Available from: [Link]
-
Molecular dynamics simulation of a phospholipid membrane. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. MDPI. Available from: [Link]
-
Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids. PMC. Available from: [Link]
-
Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes. PMC. Available from: [Link]
-
Effect of cholesterol on permeability of carbon dioxide across lipid membranes. bioRxiv. Available from: [Link]
-
Order vs. Disorder: Cholesterol and Omega-3 Phospholipids Determine Biomembrane Organization. MDPI. Available from: [Link]
-
Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope. PMC. Available from: [Link]
-
Cholesterol effect on water permeability through DPPC and PSM lipid bilayers: a molecular dynamics study. PubMed. Available from: [Link]
-
Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo. PMC. Available from: [Link]
-
Cholesterol, lipid rafts, and disease. PMC. Available from: [Link]
-
Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies. RSC Publishing. Available from: [Link]
-
Lipid raft. Wikipedia. Available from: [Link]
-
Synthesis of [25,26,26,26,27,27,27-d>7>]-cholesterol. The Ohio State University. Available from: [Link]
-
High cholesterol/low cholesterol: Effects in biological membranes Review. PMC. Available from: [Link]
-
(PDF) LAURDAN Fluorescence Properties in Membranes: A Journey from the Fluorometer to the Microscope. ResearchGate. Available from: [Link]
-
Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques?. MDPI. Available from: [Link]
-
Laurdan discerns lipid membrane hydration and cholesterol content. bioRxiv. Available from: [Link]
-
Synthesis and Properties of Two PRODAN-based Fluorescent Models of Cholesterol. PMC. Available from: [Link]
Sources
- 1. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations | MDPI [mdpi.com]
- 4. The Effect of Cholesterol in SOPC Lipid Bilayers at Low Temperatures [mdpi.com]
- 5. jasco-global.com [jasco-global.com]
- 6. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol effect on water permeability through DPPC and PSM lipid bilayers: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipid raft - Wikipedia [en.wikipedia.org]
- 16. biorxiv.org [biorxiv.org]
